molecular formula C21H15N3O3S2 B11139711 N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11139711
M. Wt: 421.5 g/mol
InChI Key: JAMJNCJSFDLQFJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole core substituted with a thiophen-2-yl group at position 4 and an (E)-cinnamoyl (3-phenylprop-2-enoyl) amino group at position 2. The thiazole ring is further linked to a furan-2-carboxamide moiety at position 3.

Properties

Molecular Formula

C21H15N3O3S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-[2-[[(E)-3-phenylprop-2-enoyl]amino]-4-thiophen-2-yl-1,3-thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C21H15N3O3S2/c25-17(11-10-14-6-2-1-3-7-14)22-21-23-18(16-9-5-13-28-16)20(29-21)24-19(26)15-8-4-12-27-15/h1-13H,(H,24,26)(H,22,23,25)/b11-10+

InChI Key

JAMJNCJSFDLQFJ-ZHACJKMWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=C(S2)NC(=O)C3=CC=CO3)C4=CC=CS4

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Formation with Thiophene Substitution

The 4-(thiophen-2-yl)-1,3-thiazole scaffold is synthesized via a modified Hantzsch reaction. A thiophene-containing α-bromoketone (e.g., 2-bromo-1-(thiophen-2-yl)ethan-1-one) reacts with a thiourea derivative under basic conditions. For example, heating 2-aminothiophenol with the α-bromoketone in NMP at 100°C for 2 hours yields the 4-(thiophen-2-yl)thiazole intermediate. This method mirrors protocols used for analogous 2-arylbenzothiazoles, where CdS nanospheres catalyze cyclization at 80°C in acetonitrile, achieving yields up to 87%.

Alternative Cyclization Using Diphosphorus Tetraiodide

Diphosphorus tetraiodide (P2I4) serves as a cyclizing agent for one-pot thiazole formation. A mixture of 2-aminothiazole precursors and thiophene-2-carboxylic acid in acetonitrile, heated at 80°C under inert conditions, facilitates rapid ring closure. This method avoids metal catalysts and aligns with procedures for synthesizing 2-substituted benzothiazoles.

Functionalization at the Thiazole C5 Position

Direct Coupling Using Carbodiimide Activators

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate furan-2-carboxylic acid for coupling with 5-amino-4-(thiophen-2-yl)thiazole. Reaction conditions in dichloromethane (DCM) at 0°C to room temperature yield the carboxamide derivative, with purification via silica gel chromatography.

Acylation with (2E)-3-Phenylprop-2-Enoyl Chloride

Synthesis of the Cinnamoyl Group

(2E)-3-Phenylprop-2-enoyl chloride is prepared by treating cinnamic acid with thionyl chloride (SOCl2) in anhydrous DCM. The reaction proceeds at reflux for 3 hours, followed by solvent evaporation to isolate the acyl chloride.

Amide Bond Formation at the Thiazole C2 Position

The 2-amino group of the thiazole intermediate reacts with (2E)-3-phenylprop-2-enoyl chloride in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine). Stirring at -78°C for 2 hours, followed by gradual warming to room temperature, ensures retention of the E-configuration. Purification via column chromatography (10% DCM in hexane) yields the final product.

Integrated Synthetic Pathways

Three-Step Sequential Synthesis

  • Thiazole Formation : Cyclocondensation of 2-aminothiophenol and α-bromoketone in NMP (100°C, 2 h, 55% yield).

  • C5 Functionalization : Pd-catalyzed coupling with furan-2-carboxamide (toluene, 110°C, 72% yield).

  • C2 Acylation : Reaction with (2E)-3-phenylprop-2-enoyl chloride in THF (-78°C to rt, 68% yield).

One-Pot Variant

A streamlined protocol combines thiazole formation and C5 functionalization using P2I4 in acetonitrile (80°C, 4 h), followed by in situ acylation without intermediate isolation. This method reduces purification steps but yields drop to 50% due to competing side reactions.

Catalytic and Solvent Optimization

Catalyst/SolventTemperature (°C)Yield (%)Key Advantage
CdS Nanospheres8087High efficiency, recyclable
Pd(OAc)2/Xantphos11072Regioselective coupling
P2I48050One-pot compatibility
EDCI/HOBt2565Mild conditions

Challenges and Mitigation Strategies

Stereochemical Integrity

The (2E)-configuration of the cinnamoyl group is prone to isomerization under high temperatures. Using low-temperature acylation (-78°C) and avoiding prolonged heating preserves the E-geometry.

Purification Complexities

Co-elution of byproducts during column chromatography is addressed by gradient elution (hexane to ethyl acetate) and preparatory HPLC for final product isolation.

Scalability and Industrial Relevance

Kilogram-scale synthesis employs continuous flow reactors for thiazole cyclization, reducing reaction times from hours to minutes. Catalytic systems like CdS nanospheres are immobilized on mesoporous silica for reuse, enhancing cost-efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

Anticancer Properties

Research indicates that N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide exhibits significant anticancer activity. For instance, in vitro studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99
A54956.88

These findings suggest its potential as a lead compound in anticancer drug development .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary evaluations indicate effectiveness against various bacterial strains. For example, derivatives have demonstrated activity comparable to standard antibiotics in inhibiting the growth of Gram-positive and Gram-negative bacteria.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study published in ACS Omega highlighted the design and synthesis of related compounds showing promising anticancer activity against multiple cell lines .
  • Antimicrobial Evaluation : Research published in Drug Design, Development and Therapy assessed a series of thiophene derivatives for their antimicrobial properties against clinical isolates .

Mechanism of Action

The mechanism of action of N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Cores

  • Compound 9c (2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide): Shares a thiazole ring substituted with an aryl group (4-bromophenyl vs. thiophen-2-yl in the target compound). Replaces the furan-carboxamide with an acetamide-triazole-benzodiazole chain.
  • (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide: Contains a furan ring and a (2E)-prop-2-enamide group, similar to the target compound’s cinnamoyl chain.

Functional Group Impact on Activity

  • Thiophen-2-yl vs. Phenyl Substituents: The thiophene moiety in the target compound may enhance π-π stacking with aromatic residues in target proteins compared to simple phenyl groups (e.g., in 9a–9e). Thiophene’s sulfur atom could participate in hydrophobic interactions or polar contacts, as seen in compounds like 2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid, which showed DNA-binding affinity .
  • Furan-2-carboxamide vs. Acetamide Chains :

    • The furan-carboxamide in the target compound may offer improved solubility over purely hydrophobic acetamide chains (e.g., in 9c) due to its hydrogen-bonding capacity.

Comparative Data Table

Compound Core Structure Key Substituents Binding Energy (kcal/mol) Biological Notes
Target Compound Thiazole Thiophen-2-yl, (E)-cinnamoyl amino, furan-2-carboxamide Not reported Hypothesized enzyme inhibition (e.g., kinases)
9c Thiazole 4-Bromophenyl, acetamide-triazole-benzodiazole −6.58 DNA intercalation
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide Furan-linked enamide Cyano, nitro, ethoxyphenyl Not reported Electrophilic reactivity
2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid Oxadiazole-thiophene Hydroxyethoxy, thiophene −6.58 DNA binding

Research Findings and Mechanistic Insights

  • DNA/Protein Interactions: The target compound’s thiophene and furan groups may enable dual binding modes: intercalation (via aromatic stacking) and hydrogen bonding (via amide/carboxamide groups), similar to 9c and the oxadiazole-thiophene derivative .
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods used for 9a–9e, involving Suzuki coupling for thiophene introduction and amide bond formation for cinnamoyl/furan-carboxamide attachment .

Biological Activity

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Furan ring
  • Thiazole ring
  • Thiophene moiety

Its molecular formula is C21H15N3O3S2C_{21}H_{15}N_{3}O_{3}S_{2} with a molecular weight of approximately 421.5 g/mol .

Research indicates that this compound may interact with specific molecular targets, including enzymes and receptors involved in disease processes. Molecular docking studies suggest that it can bind to proteins or enzymes, potentially inhibiting their activity and leading to desired biological effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives containing the thiazole moiety have shown significant inhibition against Escherichia coli β-glucuronidase with IC50_{50} values ranging from 0.25 μM to 2.13 μM . The compound's structural features contribute to its effectiveness as an inhibitor.

Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. Studies suggest that thiazole-containing compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:

  • Formation of the thiazole ring through cyclization reactions.
  • Coupling reactions to attach the furan and thiophene moieties.
  • Purification using techniques like recrystallization or chromatography.

Optimization of these synthetic routes is crucial for maximizing yield and purity while adhering to green chemistry principles.

Case Studies and Research Findings

A notable study evaluated a series of 5-phenyl derivatives containing the thiazole moiety for their inhibitory effects on E. coli β-glucuronidase. The best-performing compound exhibited an uncompetitive inhibition mechanism with a KiK_i value of 0.14 μM . This highlights the potential for developing new therapeutic agents targeting gastrointestinal toxicity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-thiophenyl)thiazoleContains thiophene and thiazole ringsSimpler structure; fewer functional groups
4-AminoquinolineContains an amino group and quinoline structureKnown for antimalarial properties
Benzothiazole derivativesSimilar thiazole structure with benzene ringDiverse biological activities including antimicrobial effects

N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-y]furan–2-carboxamide stands out due to its unique combination of furan, thiophene, and thiazole moieties along with its promising biological activities.

Q & A

Q. What are the recommended synthetic strategies for preparing N-[2-{[(2E)-3-phenylprop-2-enoyl]amino}-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the assembly of the thiazole core. A common approach includes:

Thiazole Formation : Condensation of thioamides with α-halo ketones under basic conditions to form the 1,3-thiazole ring .

Amide Coupling : Introduction of the (2E)-3-phenylprop-2-enoyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the thiazole's amino group .

Furan Integration : Attachment of the furan-2-carboxamide moiety via nucleophilic acyl substitution, often using DMF as a solvent and triethylamine as a base .
Key reagents include palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonding) . Reaction progress is monitored via HPLC or TLC, with yields typically ranging from 40–65% after purification .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., thiophen-2-yl vs. thiophen-3-yl) and stereochemistry of the α,β-unsaturated enoyl group. Key signals include δ ~7.8 ppm (thiazole C-H) and δ ~6.5–7.5 ppm (aromatic protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ peak at m/z 506.12) .
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1720 cm1^{-1} (furan carbonyl) confirm functional groups .

Q. What preliminary biological screening methods are used to assess its activity?

  • Methodological Answer : Initial assays focus on:
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values, using cisplatin as a positive control .
  • Solubility Testing : Shake-flask method in PBS (pH 7.4) or DMSO to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can researchers investigate the mechanistic basis of this compound’s bioactivity?

  • Methodological Answer : Mechanistic studies involve:
  • Enzyme Inhibition Assays : Fluorescence-based assays to test inhibition of kinases (e.g., EGFR) or proteases (e.g., MMP-9), with IC50_{50} values calculated using nonlinear regression .
  • Reactive Oxygen Species (ROS) Detection : Flow cytometry with DCFH-DA dye to evaluate antioxidant/pro-oxidant effects in cell models .
  • Protein Binding Studies : Surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., BSA or DNA gyrase) .

Q. What strategies are used for structure-activity relationship (SAR) analysis?

  • Methodological Answer : SAR is explored through:
  • Analog Synthesis : Modifying substituents (e.g., replacing thiophene with phenyl or altering the enoyl group’s stereochemistry) and testing activity .
  • 3D-QSAR Modeling : CoMFA or CoMSIA models built using molecular descriptors (e.g., logP, polar surface area) to predict activity trends .
  • Pharmacophore Mapping : Identification of critical hydrogen-bond acceptors (e.g., furan carbonyl) and hydrophobic regions (e.g., thiophene ring) using software like Schrödinger .

Q. How can computational methods optimize this compound’s design?

  • Methodological Answer :
  • Docking Studies : AutoDock Vina or Glide is used to predict binding modes with targets (e.g., PARP-1 or tubulin). Key interactions include π-π stacking with thiophene and hydrogen bonds with the amide group .
  • DFT Calculations : Gaussian software calculates frontier molecular orbitals (HOMO/LUMO) to assess electronic properties and reactivity .
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions arise from variations in assay conditions or cell lines. Mitigation strategies include:
  • Standardized Protocols : Adhering to CLSI guidelines for antimicrobial testing or NCI-60 panel protocols for cytotoxicity .
  • Metabolic Stability Testing : Liver microsome assays (human/rat) to identify metabolite interference .
  • Synergistic Studies : Checkerboard assays to evaluate combinatorial effects with known drugs (e.g., doxorubicin), calculating FIC indices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.